1,4-Bis(4-phenoxyphenoxy)benzene
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Overview
Description
1,4-Bis(4-phenoxyphenoxy)benzene is an organic compound with the chemical formula C30H22O4. It is a solid crystalline substance that is slightly soluble in ethanol, ether, and benzene. This compound is primarily used as a monomer and intermediate in the synthesis of high-performance polymers such as polyesters and polyimides. Additionally, it finds applications as an additive in coatings, adhesives, and optical materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(4-phenoxyphenoxy)benzene is typically synthesized through the coupling reaction of corresponding aromatic phenol compounds under acidic conditions. One common method involves the reaction of terephthaloyl chloride with diphenyl ether in the presence of a Lewis acid as a catalyst . The reaction is carried out in a suitable solvent at a specific temperature to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-phenoxyphenoxy)benzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield different reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens, alkylating agents, and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various hydroxy derivatives .
Scientific Research Applications
1,4-Bis(4-phenoxyphenoxy)benzene has a wide range of applications in scientific research:
Medicine: Its derivatives are being explored for potential therapeutic uses, including as components in drug formulations.
Mechanism of Action
The mechanism of action of 1,4-Bis(4-phenoxyphenoxy)benzene involves its interaction with specific molecular targets and pathways. As a monomer, it participates in polymerization reactions, forming long-chain polymers with unique properties. The presence of phenoxy groups enhances its reactivity and compatibility with other chemical entities, facilitating its incorporation into various materials .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(4-phenoxybenzoyl)benzene
- 1,4-Bis(4-phenoxyphenyl)benzene
- 1,4-Bis(4-phenoxyphenoxy)benzene derivatives
Uniqueness
This compound stands out due to its unique combination of phenoxy groups and benzene rings, which confer enhanced thermal stability and mechanical strength to the polymers synthesized from it. Its versatility in various chemical reactions and applications further distinguishes it from similar compounds .
Properties
IUPAC Name |
1,4-bis(4-phenoxyphenoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22O4/c1-3-7-23(8-4-1)31-25-11-15-27(16-12-25)33-29-19-21-30(22-20-29)34-28-17-13-26(14-18-28)32-24-9-5-2-6-10-24/h1-22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUDDNWGFYFRFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)OC4=CC=C(C=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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